molecular formula C13H24N2O2 B2526652 Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane CAS No. 1887167-87-4

Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane

Cat. No.: B2526652
CAS No.: 1887167-87-4
M. Wt: 240.347
InChI Key: WVEPNZWEHKIHOM-QWRGUYRKSA-N
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Description

Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.34 g/mol. This compound serves as a key intermediate in the synthesis of various drugs, particularly those targeting central nervous system diseases such as Alzheimer’s disease and Parkinson’s disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The reaction conditions often include the use of solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the compound, adhering to stringent regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in drug synthesis and other chemical applications.

Scientific Research Applications

Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: It serves as an intermediate in the synthesis of drugs for central nervous system diseases, such as Alzheimer’s and Parkinson’s diseases.

    Industry: The compound is used in the production of various pharmaceuticals and chemical products.

Comparison with Similar Compounds

Similar Compounds

    Exo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but differs in the substitution pattern.

    Endo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane: This isomer has a different spatial arrangement of atoms, leading to distinct chemical properties.

Uniqueness

Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity. Its ability to serve as a versatile intermediate in drug synthesis makes it particularly valuable in medicinal chemistry.

Properties

IUPAC Name

tert-butyl (1R,5S)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-5-4-6-11(15)8-9(14)7-10/h9-11H,4-8,14H2,1-3H3/t9?,10-,11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEPNZWEHKIHOM-FGWVZKOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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